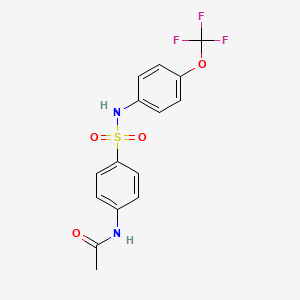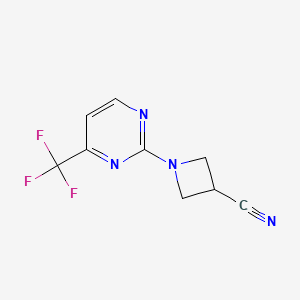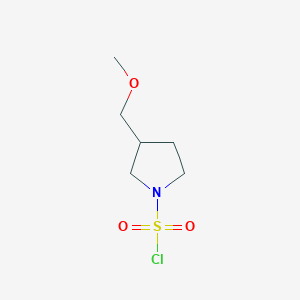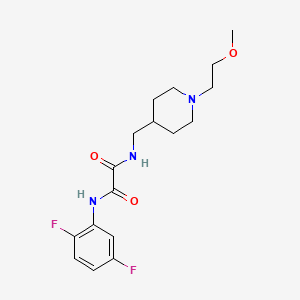![molecular formula C13H24Cl2N4 B2485899 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride CAS No. 2361645-27-2](/img/structure/B2485899.png)
3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including the compound , involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines, which are structurally similar to the compound , by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of the compound includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The compound also contains a piperidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For imidazo[1,2-a]pyridines, a related class of compounds, a solvent- and catalyst-free method involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidines, including EN300-7433806, serve as essential building blocks in drug development. Their six-membered ring structure containing one nitrogen atom and five carbon atoms makes them versatile for constructing biologically active compounds. Researchers have explored various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . EN300-7433806 could be a valuable scaffold for designing novel drugs targeting specific diseases.
Antitubercular Potential
In a related context, scientists synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains. Some derivatives, including EN300-7433806, exhibited potent anti-tubercular effects .
Biological Evaluation
Researchers have explored the biological activity of synthetic and natural piperidines. EN300-7433806 may participate in multicomponent reactions, cyclization, annulation, and amination processes. Its pharmacological potential warrants further investigation, especially considering the piperidine moiety’s prevalence in pharmaceuticals .
Potential Dual Inhibitor
EN300-7433806 could potentially act as a dual inhibitor for stem cell factor receptor (c-KIT) and platelet-derived growth factor receptor alpha (PDGFRα). Such dual inhibitors are relevant for treating imatinib-resistant gastrointestinal stromal tumors (GISTs) .
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Discovery of Potent, Selective Stem Cell Factor Receptor/Platelet Derived Growth Factor Receptor Alpha (c-KIT/PDGFRα) Dual Inhibitor for the Treatment of Imatinib-Resistant Gastrointestinal Stromal Tumors (GISTs). (2016). European Journal of Medicinal Chemistry, 124, 78–91. PMID: 27545040 Syed, S. H., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds: A review. BMC Chemistry, 14(1), 1–16. DOI: 10.1186/s13065-020-00730-1
Zukünftige Richtungen
The pyrrolopyrazine scaffold, which is part of the structure of the compound , is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Wirkmechanismus
Imidazole-containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Target of Action
The specific targets of imidazole-containing compounds can vary widely depending on their structure and functional groups. Some imidazole derivatives are known to target enzymes, receptors, or ion channels, among others .
Mode of Action
The mode of action of imidazole-containing compounds is also diverse and depends on their specific targets. For example, some imidazole derivatives can inhibit the activity of certain enzymes, while others can modulate the function of receptors or ion channels .
Biochemical Pathways
Imidazole-containing compounds can affect various biochemical pathways depending on their targets. For instance, they can influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can include changes in enzyme activity, alterations in signal transduction, modulation of receptor function, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. These can include pH, temperature, presence of other substances, and individual patient characteristics .
Eigenschaften
IUPAC Name |
3,7-dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-10-15-13(11-3-5-14-6-4-11)12-9-16(2)7-8-17(10)12;;/h11,14H,3-9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVCMMOVMSHCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCN(C2)C)C3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)





![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)
![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![4-[(4-Methylbenzoyl)amino]butanoic acid](/img/structure/B2485838.png)